molecular formula C15H10Cl2N4O3 B2587643 2-(2,4-dichlorophenoxy)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 862809-77-6

2-(2,4-dichlorophenoxy)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2587643
CAS No.: 862809-77-6
M. Wt: 365.17
InChI Key: UTMKYARARGAUEQ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel synthetic compound designed for anticancer research, featuring a hybrid structure that incorporates the potent 1,3,4-oxadiazole pharmacophore. The 1,3,4-oxadiazole scaffold is extensively investigated in medicinal chemistry for its significant antiproliferative properties against a wide range of cancer cell lines . Research indicates that derivatives like this one are designed to function by targeting key biological pathways in cancer cells, potentially through the inhibition of enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are crucial for cell proliferation and survival . The integration of a pyridinyl moiety and a dichlorophenoxy segment is a strategic approach to enhance binding affinity and selectivity towards malignant cells. This compound is intended for research purposes to further elucidate the mechanisms of 1,3,4-oxadiazole-based therapeutics and to support the development of new anticancer agents. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O3/c16-9-4-5-12(10(17)7-9)23-8-13(22)19-15-21-20-14(24-15)11-3-1-2-6-18-11/h1-7H,8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMKYARARGAUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved through the chlorination of phenoxyacetic acid.

    Formation of the oxadiazole ring: This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives to form 1,3,4-oxadiazoles.

    Coupling with pyridine derivatives: The final step involves the coupling of the oxadiazole intermediate with pyridine derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, particularly at the chlorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-(2,4-dichlorophenoxy)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) as low as 32 µg/mL for certain derivatives .

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli

Anticancer Potential

The anticancer potential of this compound has been explored through various in vitro studies. In one notable study, derivatives were tested against several cancer cell lines, showing promising results with IC50 values ranging from 10 to 50 µM . The mechanism of action appears to involve the inhibition of specific cancer-related pathways.

Cell LineIC50 (µM)Reference
A549 (Lung)25
HeLa (Cervical)15

Agricultural Applications

The compound has also been investigated for its potential use as a pesticide due to its herbicidal properties. Research indicates that it can effectively control weed growth while being less toxic to beneficial plants. A field study demonstrated a significant reduction in weed biomass when treated with formulations containing this compound.

TreatmentWeed Biomass Reduction (%)Application Rate (g/ha)
Control0-
Treatment A85200
Treatment B70100

Materials Science Applications

In materials science, This compound has been utilized in the development of polymer composites with enhanced thermal stability and mechanical properties. Studies show that incorporating this compound into polymer matrices can improve resistance to thermal degradation.

Case Studies

  • Antimicrobial Efficacy Study : A research team synthesized several derivatives of the compound and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that modifications in the oxadiazole ring significantly influenced antibacterial potency .
  • Cancer Cell Line Testing : Another study focused on the cytotoxic effects against various cancer cell lines. The results highlighted that specific structural modifications could enhance selectivity towards cancer cells while reducing toxicity towards normal cells .
  • Field Trials for Herbicidal Activity : Field trials conducted over two growing seasons assessed the effectiveness of the compound in controlling common agricultural weeds. The trials confirmed its potential as an environmentally friendly herbicide .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Dichlorophenoxy Acetamide Derivatives with Pyridine/Oxadiazole Motifs

Compound 533: 2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)Acetamide
  • Structural Differences : Lacks the oxadiazole ring; pyridine is directly attached to the acetamide nitrogen.
  • Properties : The absence of oxadiazole may reduce rigidity and metabolic stability compared to the target compound.
CDD-934506: 2-((5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)Sulfanyl)-N-(4-Nitrophenyl)Acetamide
  • Structural Differences : Replaces pyridin-2-yl with 4-methoxyphenyl on the oxadiazole and incorporates a sulfanyl (S–) linker.
  • Activity : Screened for antitubercular activity via multitarget inhibition (e.g., PyrG, PanK enzymes) .

Oxadiazole-Thioacetamide Derivatives

Benzofuran-Oxadiazole Derivatives (Compounds 2a, 2b)
  • Structural Differences: Benzofuran replaces dichlorophenoxy; thioacetamide linkage instead of oxygen.
  • Activity : Demonstrated potent antimicrobial and laccase catalysis effects .
  • Properties : Benzofuran’s planar structure may improve π-π stacking in enzyme active sites, while the thioether linkage alters electronic properties.
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (6d)
  • Structural Differences: Carboxamide replaces acetamide; 4-chloro-2-phenoxyphenyl substituent on oxadiazole.

Dichlorophenoxy Derivatives with Heterocyclic Modifications

SIN-005: 2-(2,4-Dichlorophenoxy)-N-(3-Imidazol-1-ylpropyl)Acetamide Hydrochloride
  • Structural Differences : Imidazole-propylamine chain replaces oxadiazole-pyridine.
  • Activity : Classified as a screening compound for inhibitor studies; likely targets enzymatic or receptor sites .
2-(2,4-Dichlorophenyl)-2-Oxoethyl 3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carboxylate
  • Structural Differences : Benzodioxepine carboxylate ester replaces acetamide-oxadiazole.
  • Activity : Isolated from endophytic fungi; antiangiogenic and antioxidant properties reported .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity logP* (Predicted) Reference
Target Compound Dichlorophenoxy, oxadiazole-pyridine Potential herbicidal/LOX inhibition ~3.5
Compound 533 Dichlorophenoxy, pyridine Synthetic auxin agonist ~2.8
CDD-934506 Methoxyphenyl-oxadiazole, nitrophenyl Antitubercular ~4.2
Benzofuran-Oxadiazole 2a Benzofuran, thioacetamide Antimicrobial ~3.9
SIN-005 Dichlorophenoxy, imidazole-propylamine Screening inhibitor ~2.5

*logP values estimated via computational tools (e.g., ChemDraw).

Mechanistic Insights and Trends

  • Oxadiazole vs. Thioacetamide Linkers : Oxygen-based linkers (e.g., target compound) may offer better hydrolytic stability than sulfur analogues, which could oxidize or form disulfides .
  • Pyridine vs. Benzofuran : Pyridine’s nitrogen atom enhances hydrogen-bond acceptor capacity, critical for enzyme inhibition (e.g., LOX ), while benzofuran’s aromaticity favors stacking interactions.
  • Dichlorophenoxy Group: Consistently associated with auxin-like or herbicidal activity, but electronic modulation via substituents (e.g., oxadiazole) alters target specificity .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a member of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C18H13Cl2N3O2C_{18}H_{13}Cl_2N_3O_2, and it features a dichlorophenoxy group and a pyridinyl-oxadiazole moiety. The structural complexity contributes to its biological activity, particularly in medicinal chemistry.

  • Anticancer Activity : Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, the oxadiazole moiety can interact with DNA or proteins involved in cell cycle regulation .
  • Antimicrobial Properties : Compounds containing oxadiazole structures have shown efficacy against various bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like COX and LOX .

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Activity Type Observed Effects Reference
AnticancerInhibition of tumor growth in various cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in cytokine levels in vitro
AntioxidantScavenging free radicals in cellular models

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effects on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation .
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively, indicating strong antimicrobial potential .
  • Inflammation Reduction : In a mouse model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema compared to the control group. This effect was attributed to the inhibition of COX enzymes .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol and halogenated nitrobenzene derivatives) to form intermediates like nitrobenzene derivatives .
  • Step 2: Reduction under acidic conditions (e.g., iron powder in HCl) to generate aniline intermediates .
  • Step 3: Condensation with cyanoacetic acid or chloroacetyl chloride using coupling agents (e.g., DMF with K₂CO₃) to form the final acetamide scaffold .

Characterization Methods:

  • IR Spectroscopy: Detect functional groups (e.g., C=O at ~1667 cm⁻¹, NH at ~3468 cm⁻¹) .
  • NMR: Confirm regiochemistry (e.g., pyridyl protons at δ 7.5–8.1 ppm, oxadiazole CH₂ at δ 4.0 ppm) .
  • Mass Spectrometry: Verify molecular ion peaks (e.g., [M+1]⁺ at m/z 430.2) .

Basic: How is the purity of intermediates validated during synthesis?

Answer:

  • TLC Monitoring: Track reaction progress using mobile phases like ethyl acetate/hexane (e.g., Rf = 0.5–0.7) .
  • Recrystallization: Purify intermediates using solvents like chloroform-acetone (1:5 v/v) to achieve >95% purity .
  • Elemental Analysis: Confirm stoichiometry (e.g., C, H, N within ±0.5% of theoretical values) .

Advanced: How can computational methods optimize reaction conditions for this compound?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., reaction barriers for condensation steps) .
  • Reaction Path Search Algorithms: Apply tools like the artificial force-induced reaction (AFIR) method to predict optimal solvents or catalysts .
  • Data-Driven Feedback: Integrate experimental results (e.g., yields, spectral data) into machine learning models to refine computational predictions iteratively .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

  • Dose-Response Reproducibility: Validate assays (e.g., IC₅₀ values) using standardized protocols (e.g., Wistar albino mice models) .
  • Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., dichlorophenoxy vs. methoxy groups) on target binding .
  • Cross-Platform Validation: Use orthogonal techniques like SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .

Basic: What analytical techniques confirm the compound’s crystal structure?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolve bond lengths (e.g., C–N: 1.32–1.38 Å) and dihedral angles (e.g., oxadiazole-pyridyl plane: 15–25°) .
  • Powder XRD: Match experimental patterns with simulated data from SCXRD to verify bulk crystallinity .

Advanced: How to mitigate side reactions during oxadiazole ring formation?

Answer:

  • Temperature Control: Maintain reflux conditions in ethanol (78°C) to avoid over-oxidation .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to improve cyclization efficiency .
  • In Situ Monitoring: Use FTIR to detect intermediate thiosemicarbazide formation and adjust reaction time .

Basic: What solvents and conditions stabilize the compound post-synthesis?

Answer:

  • Storage: Dissolve in DMSO (1–10 mM) at –20°C to prevent hydrolysis .
  • Lyophilization: Freeze-dry aqueous solutions under vacuum (0.1 mbar) to obtain stable amorphous powders .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Answer:

  • LogP Optimization: Introduce hydrophilic groups (e.g., –SO₃H) to improve solubility while retaining logP < 5 .
  • Metabolic Stability Assays: Use liver microsomes to identify labile sites (e.g., ester linkages) for structural modification .
  • Protease Resistance Screening: Test stability in simulated gastric fluid (pH 2.0) to guide functional group selection .

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